molecular formula C19H17ClN2O2 B2382309 N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-06-9

N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2382309
CAS RN: 862831-06-9
M. Wt: 340.81
InChI Key: PRSXIGWRPMFTCJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

Cannabinoid Receptor Ligands

  • Application: Indol-3-yl-oxoacetamides, including compounds similar to N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, have been investigated as potent and selective ligands for cannabinoid receptor type 2 (CB2). Such compounds could have significant implications in the study and treatment of conditions modulated by this receptor (Moldovan et al., 2017).

Tubulin Inhibitors

  • Application: Derivatives of indol-3-yl-2-oxoacetamides have been explored for their potential as tubulin inhibitors. These compounds, including those structurally related to N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, are under preclinical development, indicating their potential role in cancer therapy or as biological probes (Knaack et al., 2001).

Nematicidal Activity

  • Application: Indole derivatives including chlorine-substituted indole derivatives have shown significant nematicidal activity. This suggests a potential use for compounds like N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide in agriculture or pest control (Kaur, 2019).

Antidepressant and Sedative Drug Leads

  • Application: Some indole derivatives have been evaluated for their potential as antidepressant and sedative drug leads. The research suggests that certain indole-based compounds, similar in structure to N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, could be valuable in the development of new treatments for mental health disorders (Ibrahim et al., 2017).

Antimicrobial Agents

  • Application: Some indole acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This indicates a potential application for N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide and its derivatives in the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-inflammatory Agents

  • Application: Derivatives of N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide have been synthesized and shown to possess significant anti-inflammatory activity. These findings suggest potential applications in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).

Antioxidant Properties

  • Application: Indole acetamide derivatives have been synthesized and evaluated for their antioxidant activity. This research suggests that compounds like N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide could be beneficial in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-17(14-8-4-6-10-16(14)22(12)2)18(23)19(24)21-11-13-7-3-5-9-15(13)20/h3-10H,11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSXIGWRPMFTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

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